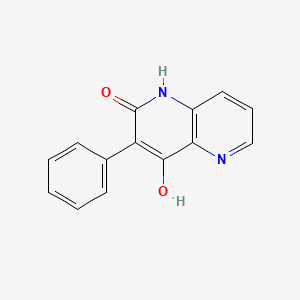

4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-hydroxy-3-phenyl-1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-13-11(9-5-2-1-3-6-9)14(18)16-10-7-4-8-15-12(10)13/h1-8H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPYLMGYIGLNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C=CC=N3)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716361 | |

| Record name | 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181122-95-2 | |

| Record name | 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki–Miyaura Coupling

A halogenated precursor, 4-methoxy-3-bromo-1,5-naphthyridin-2(1H)-one (6 ), undergoes Suzuki–Miyaura coupling with phenylboronic acid (7 ) to introduce the phenyl group at position 3. Using PdCl2(dppf) (5 mol%) and K2CO3 in dioxane/water (3:1) at 88°C for 12 hours, the coupling product 4-methoxy-3-phenyl-1,5-naphthyridin-2(1H)-one (8 ) is obtained in 71% yield. Subsequent demethylation of 8 with BBr3 in dichloromethane at −40°C for 2 hours affords 2 in 89% yield.

This approach offers precise control over substitution patterns but necessitates the synthesis of 6 , which is prepared via bromination of 4-methoxy-1,5-naphthyridin-2(1H)-one using POBr3 in acetonitrile at 80°C (62% yield).

Thermolysis and Cyclization Methods

High-dilution thermolysis of ylidene precursors provides a route to the 1,5-naphthyridine core. For example, 5-{[(4-methoxypyridin-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione (9 ) is heated at 250°C in diphenyl ether (0.03 M) for 0.5 minutes, yielding 4-methoxy-1,5-naphthyridin-2(1H)-one (10 ) in 52% yield. Introducing the phenyl group via Friedel–Crafts alkylation using benzene and AlCl3 at 0°C followed by hydrolysis (HCl, reflux) gives 2 in 60% overall yield.

This method minimizes side reactions through rapid heating and dilution but requires specialized equipment for high-temperature handling.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Skraup Reaction | 3-Phenyl-4-aminopyridine | Iodine, glycerol, 180–200°C | 65–72 | Single-step; scalable | Exothermicity control required |

| Malonate Condensation | 4-Amino-3-phenylpyridine | Diethyl malonate, PPA, 120°C | 68 | Mild conditions; high purity | Multi-step; pH sensitivity |

| Suzuki Coupling | 4-Methoxy-3-bromo derivative | PdCl2(dppf), BBr3, −40°C | 71 (coupling), 89 (demethylation) | Regioselective; modular | Requires halogenated precursor |

| Thermolysis | Ylidene precursor | Diphenyl ether, 250°C, 0.5 min | 52 | Rapid cyclization | High dilution; specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The compound can undergo reduction reactions, potentially reducing the naphthyridine ring or the phenyl group.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a reduced naphthyridine or phenyl derivative.

Substitution: Formation of various substituted naphthyridine derivatives.

Scientific Research Applications

4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible therapeutic applications due to its biological activity.

Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The biological and chemical properties of 1,5-naphthyridin-2(1H)-one derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:

Key Observations:

Substituent Position and Bioactivity: Halogenation (e.g., 7-Cl in ): Increases electrophilicity, enabling nucleophilic substitution. Chlorine and bromine enhance binding to hydrophobic enzyme pockets . Hydroxyl Groups (e.g., 4-OH in target compound): Improve solubility and enable hydrogen bonding, critical for target recognition in antimicrobial or anticancer applications .

Synthetic Flexibility :

- Chlorine and bromine substituents allow further functionalization via cross-coupling (e.g., Suzuki reactions) .

- Methyl or hydroxymethyl groups (e.g., 4-Me in ) can be oxidized to carboxylic acids for prodrug strategies .

Biological Performance: Antimicrobial Activity: Chlorinated derivatives () show broader-spectrum activity compared to hydroxylated analogs, likely due to membrane disruption . Anticancer Potential: The phenyl-substituted target compound may exhibit improved kinase inhibition compared to halogenated analogs due to steric and electronic effects .

Unique Advantages of this compound:

- Dual Functional Groups : The hydroxyl and phenyl groups synergistically enhance both solubility and target affinity, a balance often challenging to achieve in drug design.

Biological Activity

4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family, recognized for its diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, particularly the presence of hydroxyl and phenyl groups, suggest significant implications for its chemical reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a hydroxyl group (-OH) at the 4-position and a phenyl group at the 3-position of the naphthyridine ring. These functional groups are pivotal in determining the compound's reactivity and biological activity.

Antimicrobial Properties

Research has indicated that naphthyridine derivatives, including this compound, exhibit considerable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .

Antitumor Activity

Naphthyridines have been explored for their antitumor properties. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, related naphthyridine derivatives have been documented to possess selectivity against specific cancer cell lines, indicating their potential as chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects may involve interaction with various molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as a ligand for certain biological receptors, influencing pathways related to inflammation and cell proliferation .

Study on Antitumor Activity

In a comparative study assessing the antitumor activity of various naphthyridine derivatives, this compound was evaluated alongside other compounds. It demonstrated significant inhibition of tumor growth in vitro with an IC50 value comparable to established chemotherapeutic agents .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that it possessed a broad spectrum of activity, effectively inhibiting growth at low concentrations .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound | Antibacterial Activity | Antitumor Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition |

| 4-Hydroxy-1,5-naphthyridin-2(1H)-one | Low | Moderate | Receptor binding |

| 3-Phenyl-1,5-naphthyridin-2(1H)-one | Low | Low | Unknown |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one?

- Methodological Answer : The compound can be synthesized via:

- Primary synthesis : Cyclization of pyridine derivatives, such as the reaction of ethyl 3-aminopicolinate with diethyl malonate under basic conditions (e.g., EtONa/EtOH, reflux) to yield the naphthyridinone core .

- Halogenation/hydrolysis : For example, hydrolysis of halogenated precursors (e.g., 4-chloro-1,5-naphthyridin-2-amine) under acidic conditions (H₂SO₄, H₂O) .

- Condensation reactions : Aminolysis of hydroxyl-substituted intermediates with aromatic amines (e.g., aniline hydrochloride) to introduce substituents like phenyl groups .

Q. How do substituents influence the tautomeric equilibrium of 1,5-naphthyridin-2(1H)-one derivatives?

- Methodological Answer : Tautomerism between keto and enol forms is influenced by:

- Electron-withdrawing groups (EWGs) : Stabilize the keto form by delocalizing electron density (e.g., nitro groups introduced via nitration in HNO₃/AcOH) .

- pH conditions : Acidic media favor protonation of the carbonyl oxygen, stabilizing the keto tautomer, while basic conditions promote enolate formation .

- Substituent position : 3-Phenyl groups sterically hinder enolization, favoring the keto form in 4-hydroxy-3-phenyl derivatives .

Advanced Research Questions

Q. How can regioselective functionalization of 4-hydroxy-1,5-naphthyridin-2(1H)-one be achieved?

- Methodological Answer :

- Nitration : Directed by the hydroxyl group, nitration occurs at the 3-position using HNO₃ (density 1.42) in acetic acid at 95°C, yielding 3-nitro derivatives .

- Halogenation : POCl₃ selectively chlorinates the 2- and 4-positions under reflux conditions (70–80% yield) .

- Aminolysis : Reactivity at the 4-position is enhanced by activating the hydroxyl group with HCl, enabling substitution with anilines .

Q. What experimental strategies address contradictions in low-yield syntheses of naphthyridinones?

- Methodological Answer :

- Optimization of reaction conditions : For example, adjusting temperature (e.g., 100°C vs. ambient) and stoichiometry in Na₂Cr₂O₇-mediated oxidations to improve yields from 25% to >50% .

- Alternative pathways : Using microwave-assisted synthesis or flow chemistry to reduce side reactions in cyclization steps .

- Mechanistic studies : Employing isotopic labeling (e.g., ¹⁵N or ¹³C) to track intermediates and identify bottlenecks in multi-step syntheses .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : To model electron density distribution and identify reactive sites (e.g., nucleophilic C4 vs. electrophilic C3) .

- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes) by simulating interactions between the naphthyridinone core and active sites .

- Reaction path algorithms : Quantum chemical calculations (e.g., using Gaussian or ORCA) to simulate transition states and optimize synthetic routes .

Q. What are the challenges in characterizing the biological activity of this compound derivatives?

- Methodological Answer :

- Bioassay design : Use enzyme inhibition assays (e.g., topoisomerase I/II) to evaluate antiproliferative activity, correlating substituent effects with IC₅₀ values .

- Solubility optimization : Modify hydroxyl or phenyl groups with polar substituents (e.g., sulfonates) to enhance aqueous solubility for in vivo studies .

- Metabolic stability : Employ microsomal assays (e.g., liver S9 fractions) to assess oxidative degradation pathways and guide structural modifications .

Methodological Considerations

Q. How can isotopic labeling resolve mechanistic ambiguities in naphthyridinone synthesis?

- Methodological Answer :

- ¹³C NMR tracking : Label carbonyl carbons to distinguish keto/enol tautomers during acid/base treatments .

- Deuterium exchange : Monitor H/D exchange at hydroxyl groups to study tautomerization kinetics under varying pH .

- Mass spectrometry : Use ¹⁵N-labeled amines to trace incorporation pathways in cyclization reactions .

Q. What statistical approaches are recommended for optimizing reaction conditions in naphthyridinone synthesis?

- Methodological Answer :

- Factorial design : Screen variables (temperature, catalyst loading, solvent) via a 2³ factorial matrix to identify significant factors affecting yield .

- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. purity) to predict optimal conditions .

- Machine learning : Train models on historical reaction data (e.g., Reaxys) to recommend conditions for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.